4-Chloro-N,N-diethyl-1-butanamine Hydrochloride

Catalog No.
S15652977
CAS No.
M.F
C8H19Cl2N
M. Wt
200.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N,N-diethyl-1-butanamine Hydrochloride

Product Name

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride

IUPAC Name

4-chloro-N,N-diethylbutan-1-amine;hydrochloride

Molecular Formula

C8H19Cl2N

Molecular Weight

200.15 g/mol

InChI

InChI=1S/C8H18ClN.ClH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H

InChI Key

JBWMGNXIAXGRCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCl.Cl

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride is a chemical compound with the molecular formula C₈H₁₉Cl₂N and a molecular weight of approximately 200.15 g/mol. It is a quaternary ammonium salt characterized by the presence of a chloro group at the fourth position of a butyl chain, with two ethyl groups attached to the nitrogen atom. This compound is typically encountered as a white crystalline solid and is soluble in water, making it useful in various applications within organic chemistry and pharmacology .

Typical for amines and quaternary ammonium compounds. Key reactions include:

  • Alkylation Reactions: It can act as an alkylating agent, reacting with nucleophiles to form new carbon-nitrogen bonds.
  • Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
  • Formation of Complexes: This compound can form complexes with various ligands, which may alter its solubility and reactivity.

These reactions are significant for synthesizing more complex organic molecules or modifying existing compounds for specific applications.

The synthesis of 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride typically involves the following methods:

  • Alkylation of Diethylamine: Diethylamine can be reacted with 1-chlorobutane in the presence of a base to produce 4-Chloro-N,N-diethyl-1-butanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Direct Halogenation: A more direct method involves halogenating N,N-diethylbutylamine using chlorinating agents under controlled conditions.

These methods allow for the efficient production of the compound while maintaining high purity levels.

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride has several applications:

  • Research: It serves as an important reagent in organic synthesis and medicinal chemistry.
  • Pharmaceutical Development: Due to its potential biological activity, it may be investigated for drug development targeting neurological conditions.
  • Chemical Manufacturing: It is used as an intermediate in the synthesis of other chemical compounds.

Interaction studies involving 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride focus on its reactivity with various biological targets. Preliminary investigations suggest potential interactions with neurotransmitter receptors, although detailed studies are necessary to fully understand its mechanism of action and pharmacodynamics. Such studies are crucial for determining its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-N,N-dimethyl-2-butanamine HydrochlorideDimethyl groups instead of ethylMay exhibit different biological activity due to steric hindrance from methyl groups
4-(Dimethylamino)butyl Chloride HydrochlorideContains dimethylamino groupMore polar due to additional nitrogen; different reactivity profile
N,N-Diethyl-2-butanamineLacks chloro groupLess reactive compared to chlorinated derivatives; primarily used as a solvent

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride's unique chloro substitution at the fourth position distinguishes it from these similar compounds, potentially influencing its reactivity and biological interactions.

This detailed exploration underscores the significance of 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride in both synthetic chemistry and potential therapeutic applications, paving the way for further research into its properties and uses.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

199.0894550 g/mol

Monoisotopic Mass

199.0894550 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types